molecular formula C27H37Cl2N3O3 B607247 E6446 (dihydrochloride) CAS No. 1345675-25-3

E6446 (dihydrochloride)

Cat. No. B607247
CAS RN: 1345675-25-3
M. Wt: 522.511
InChI Key: DQOUZINBHKWGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E6446 dihydrochloride is a novel synthetic antagonist for nucleic acid-sensing TLRs . It potently suppresses DNA stimulation of HEK:TLR9 cells with an IC50 of 10 nM .


Synthesis Analysis

E6446 was identified as a novel SCD1 inhibitor through a high-throughput virtual screen . It significantly inhibited adipogenic differentiation and hepatic lipogenesis via SCD1-ATF3 signaling .


Molecular Structure Analysis

E6446 dihydrochloride is an orally active TLR7/9 inhibitor with anti-inflammatory activity . It is also known as a potent SCD1 inhibitor .


Chemical Reactions Analysis

E6446 dihydrochloride is a specific Toll-like receptor 9 inhibitor . It is orally bioavailable (20%) and has high volumes of distribution in mice (95.9 l/kg) .


Physical And Chemical Properties Analysis

E6446 dihydrochloride is a potent and orally active TLR7 and TLR9 antagonist . It is also a potent SCD1 inhibitor (KD: 4.61 μM), significantly inhibiting adipogenic differentiation and hepatic lipogenesis through SCD1-ATF3 signaling .

Scientific Research Applications

Toll-Like Receptor (TLR) Antagonist

E6446 dihydrochloride is a potent and orally active antagonist of TLR7 and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses. By acting as an antagonist, E6446 dihydrochloride can help to modulate these responses, which may be beneficial in conditions characterized by excessive or inappropriate immune activation.

Inflammatory Response Research

The compound is used in the research of deleterious inflammatory responses . By inhibiting TLR7 and TLR9, E6446 dihydrochloride can potentially reduce inflammation, making it a valuable tool in the study of inflammatory diseases.

Stearoyl-CoA Desaturase (SCD1) Inhibitor

E6446 dihydrochloride is also a potent inhibitor of SCD1 . SCD1 is an enzyme involved in fatty acid metabolism, and its inhibition can significantly affect adipogenic differentiation and hepatic lipogenesis. This makes E6446 dihydrochloride useful in studying metabolic disorders.

Adipogenic Differentiation Research

The compound significantly inhibits adipogenic differentiation through SCD1-ATF3 signaling . This makes it a valuable tool in the study of obesity and other conditions characterized by abnormal fat cell differentiation.

Hepatic Lipogenesis Research

E6446 dihydrochloride is used in the research of hepatic lipogenesis . By inhibiting SCD1, it can significantly affect the process of lipid production in the liver, which is a key factor in the development of fatty liver disease.

Non-Alcoholic Fatty Liver Disease (NAFLD) Research

The compound improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . By inhibiting hepatic lipogenesis, E6446 dihydrochloride can potentially reduce the accumulation of fat in the liver, a hallmark of NAFLD.

Safety And Hazards

E6446 dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .

Future Directions

E6446 dihydrochloride improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . It can serve as a new, safe, and highly effective anti-NAFLD agent for future clinical use . It also provides a molecular basis for the future development of SCD1 inhibitors that inhibit both adipogenic differentiation and hepatic lipogenesis .

properties

IUPAC Name

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOUZINBHKWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E6446 (dihydrochloride)

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